molecular formula C14H13NO4S B1366192 2-[Methyl(phenyl)sulfamoyl]benzoic acid CAS No. 26638-45-9

2-[Methyl(phenyl)sulfamoyl]benzoic acid

Cat. No. B1366192
CAS RN: 26638-45-9
M. Wt: 291.32 g/mol
InChI Key: MWTSGTPAIDQPQC-UHFFFAOYSA-N
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Description

“2-[Methyl(phenyl)sulfamoyl]benzoic acid” is a chemical compound used in scientific research . It has a unique structure that allows for a wide range of applications, including drug development, material science, and biological studies. It is also known to be an inhibitor of cytosolic phospholipase A2α .


Molecular Structure Analysis

The molecular structure of “2-[Methyl(phenyl)sulfamoyl]benzoic acid” is complex. It includes a benzoic acid core, which is modified with a sulfamoyl group that is further substituted with a methylphenyl group .


Physical And Chemical Properties Analysis

“2-[Methyl(phenyl)sulfamoyl]benzoic acid” is a powder at room temperature . It has a melting point of 82-84 degrees Celsius . The molecular weight of this compound is 291.33 .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-[Methyl(phenyl)sulfamoyl]benzoic acid and its derivatives play a crucial role in chemical synthesis. These compounds are used as starting materials or intermediates in the creation of various chemical structures. For instance, the synthesis of Schiff bases from salicylic acid and sulfadiazine involves derivatives of benzoic acid, showcasing its utility in organic synthesis and pharmaceutical chemistry (Elangovan et al., 2021).

Pharmacological Applications

In the pharmacological domain, benzoic acid derivatives, including 2-[Methyl(phenyl)sulfamoyl]benzoic acid, have been explored for their potential therapeutic effects. These compounds are investigated for their roles in treating various conditions. For example, the synthesis and pharmacological characterization of benzenesulfonamides derived from benzoic acid have been studied, demonstrating their potential as dual species inhibitors of human and murine enzymes, indicating potential anti-inflammatory applications (Hanke et al., 2013).

Agricultural and Environmental Implications

Benzoic acid derivatives, including 2-[Methyl(phenyl)sulfamoyl]benzoic acid, have shown regulatory roles in inducing stress tolerance in plants. Research indicates that benzoic acid and its derivatives can enhance tolerance to various environmental stresses in plants, which could have significant implications for agriculture and environmental sustainability (Senaratna et al., 2004).

Safety And Hazards

“2-[Methyl(phenyl)sulfamoyl]benzoic acid” is associated with several safety hazards. It can cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

2-[methyl(phenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-15(11-7-3-2-4-8-11)20(18,19)13-10-6-5-9-12(13)14(16)17/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTSGTPAIDQPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407540
Record name 2-[Methyl(phenyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(phenyl)sulfamoyl]benzoic acid

CAS RN

26638-45-9
Record name 2-[Methyl(phenyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Mody, J Bouckaert, SN Savvides… - Current Pharmaceutical …, 2021 - ingentaconnect.com
Background: Breast cancer is the most prevalent cancer amongst females across the globe, and with over 2 million new cases reported in 2018, it poses a huge economic burden to the …
Number of citations: 8 www.ingentaconnect.com

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